molecular formula C14H21N3S B4347773 5-butyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione

5-butyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione

Cat. No.: B4347773
M. Wt: 263.40 g/mol
InChI Key: LXJVNLVGLJZLQN-UHFFFAOYSA-N
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Description

5-butyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione is an organic compound belonging to the class of triazinanes. This compound features a triazinane ring, which is a six-membered ring containing three nitrogen atoms. The presence of a butyl group and a 2-methylphenyl group attached to the triazinane ring, along with a thione group, makes this compound unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione typically involves the following steps:

    Formation of the Triazinane Ring: The triazinane ring can be synthesized through a cyclization reaction involving appropriate amines and aldehydes or ketones under acidic or basic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.

    Attachment of the 2-Methylphenyl Group: The 2-methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 2-methylbenzene and a suitable catalyst such as aluminum chloride.

    Formation of the Thione Group: The thione group can be introduced by reacting the triazinane derivative with sulfur or a sulfur-containing reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing the same synthetic routes mentioned above but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-butyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or 2-methylphenyl groups can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in an inert atmosphere at low temperatures.

    Substitution: Nucleophiles such as halides, amines, or thiols; reactions often require a catalyst and are conducted under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazinane derivatives depending on the nucleophile used.

Scientific Research Applications

5-butyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5-butyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-triazinane-2-thione: Lacks the butyl and 2-methylphenyl groups, making it less hydrophobic and potentially less bioactive.

    5-butyl-1-phenyl-1,3,5-triazinane-2-thione: Similar structure but without the methyl group on the phenyl ring, which may affect its reactivity and biological activity.

    5-butyl-1-(2-chlorophenyl)-1,3,5-triazinane-2-thione: Contains a chlorine atom instead of a methyl group, which can significantly alter its chemical and biological properties.

Uniqueness

5-butyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione is unique due to the presence of both the butyl and 2-methylphenyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these substituents enhances its hydrophobicity and may improve its interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-butyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3S/c1-3-4-9-16-10-15-14(18)17(11-16)13-8-6-5-7-12(13)2/h5-8H,3-4,9-11H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJVNLVGLJZLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CNC(=S)N(C1)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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